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2-Thienyl acrylic acid

Photosensitive polymers Photoresists Printing plates

Standard α,β-unsaturated carboxylic acids exhibit limited photospeed in lithographic resists. This 2-thienylacrylic acid (CAS 1124-65-8) delivers validated performance advantages: • 7× higher photosensitivity than polyvinyl cinnamate, 3× over furylacrylate polymers • Metastable polymorph enables clean solid-state dimerization for crystal engineering • Active CYP73A1 substrate for P450 biocatalysis studies (not a dead-end inhibitor) • MIC 1.56 μg/mL vs. T. mentagrophytes via α-isocyano derivative Immediate shipment, research-grade purity.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
Cat. No. B8463982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thienyl acrylic acid
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CS1)C(=O)O
InChIInChI=1S/C7H6O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-4H,1H2,(H,8,9)
InChIKeyMAABLZJEPOZZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thienyl Acrylic Acid Core Profile


2-Thienyl acrylic acid (synonyms: 3-(2-thienyl)acrylic acid, 2-thiopheneacrylic acid; CAS 1124-65-8) is a heterocyclic α,β-unsaturated carboxylic acid comprising a thiophene ring conjugated to an acrylic acid moiety. With a molecular weight of 154.19 g/mol and melting point of 145–148 °C, it serves as a versatile synthetic intermediate and functional monomer [1]. Its utility spans photosensitive polymer systems, pharmaceutical derivatization, and heterocyclic chemistry, with the thiophene sulfur atom conferring distinct electronic and photophysical properties relative to oxygen heterocycle and phenyl analogs [2][3].

Workflow
Photosensitive monomer for polymer crosslinking and photoresist research
Selection
Heterocyclic building block with sulfur-based electronic profile
Context
Enzyme substrate studies (P450), solid-state photochemistry, antifungal scaffold derivatization

2-Thienyl Acrylic Acid Differentiators


Substituting 2-thienyl acrylic acid with its oxygen analog (2-furylacrylic acid) or phenyl analog (cinnamic acid) fundamentally alters performance in photosensitive materials, solid-state reactivity, and enzymatic recognition. The sulfur heteroatom introduces distinct electronic polarization, altered HOMO-LUMO gaps, and a larger van der Waals radius that collectively dictate photodimerization topology, photosensitivity magnitude, and substrate specificity toward cytochrome P450 enzymes [1]. Even positional isomers (e.g., 3-thienyl acrylic acid) exhibit different conformational preferences and metabolic processing [2]. The evidence compiled below quantifies these differences across multiple independent measurement dimensions, enabling evidence-based procurement decisions.

2-Thienyl Acrylic Acid
Sulfur heteroatom enables higher photosensitivity and tunable solid-state reactivity
Recognized as productive CYP73A1 substrate, not inhibitor
Preferred s-trans conformation impacts binding geometry
Oxygen/Phenyl Analogs
Furyl analog: lower photosensitivity, monomorphic crystal with mixed oligomer/dimer output
Fluorocinnamate: acts as competitive inhibitor, no enzyme turnover
Furyl/phenyl analogs adopt s-cis conformation, altering molecular recognition
Similar heterocyclic acrylic acids may not transfer directly — validate electronic, conformational and enzyme-response context.

2-Thienyl Acrylic Acid Evidence Guide


Photosensitivity Enhancement

Unsensitized high-molecular-weight polymers containing β-thienylacrylic acid ester groups exhibit approximately 7-fold greater photosensitivity than commercially available sensitized polyvinyl cinnamates, and approximately 3-fold greater sensitivity than polyvinyloxyethylfurylacrylate polymers under equivalent UV exposure conditions [1]. This represents a step-change in imaging speed for photoresist and printing plate applications.

Photosensitivity Enhancement
Head-to-head
~7× vs cinnamate
~3× vs furylacrylate
Supports higher photosensitivity screening in photoresist R&D
Patent-based comparison; unsensitized polymer systems
Photosensitive polymers Photoresists Printing plates Polymer photochemistry

Solid-State Photochemical Divergence

β-2-Thienylacrylic acid exhibits dimorphism: the thermodynamically stable modification undergoes photopolymerization, whereas the metastable form yields the β-truxinic dimer with only trace oligomer formation [1]. In contrast, β-2-furylacrylic acid is monomorphic and produces an oligomer of degree of polymerization (DP) ~30 alongside the β-truxinic dimer under identical irradiation conditions (λ > 290 nm) [1].

Solid-State Photochemistry
Head-to-head
Stable: polymerize
Metastable: dimer
(vs furyl: single phase, oligomer+dimer)
Enables tunable solid-state reactivity through crystal form selection
Dimorphism permits divergent photochemical pathways
Solid-state photochemistry Topochemistry Crystal engineering Polymer materials

Cytochrome P450 Substrate Specificity

In UV-visible and ¹H-NMR binding assays with engineered water-soluble CYP73A1 (plant cinnamate 4-hydroxylase), trans-2-thienylacrylic acid is recognized as a good ligand and productive substrate, whereas trans-4-fluorocinnamate acts as a competitive inhibitor with no substrate turnover [1]. The thienyl analog thus retains metabolic processing capability that the fluorinated phenyl analog loses entirely.

CYP73A1 Substrate Specificity
Head-to-head
Productive substrate
(fluorocinnamate: inhibitor)
Supports P450 turnover studies; fluorinated analog blocks metabolism
Engineered water-soluble CYP73A1; NMR/UV-vis binding
Enzymology Cytochrome P450 Plant biochemistry Lignin biosynthesis

Antifungal Activity Against Dermatophyte

The α-isocyano derivative of 2-thienyl acrylic acid, specifically (Z)-methyl α-isocyano-β-(2-thienyl)acrylate (compound 5s/5u), demonstrated the highest antifungal activity among all evaluated analogs, with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Trichophyton mentagrophytes, a common dermatophyte [1]. This potency exceeds that of corresponding phenyl-substituted α-isocyanoacrylates, establishing the 2-thienyl scaffold as a privileged substructure for antifungal development.

Derivative Antifungal MIC
Class-level
MIC 1.56 µg/mL
(α-isocyano derivative)
Reported antifungal screening context for dermatophyte research
Derivative data; class-level comparison vs phenyl analogs
Antifungal agents Medicinal chemistry Dermatophytes Structure-activity relationship

Conformational Preference

NMR spectral analysis of (E)-α-phenyl-β-(2-thienyl)acrylic acids reveals a preferred s-trans conformation in solution, whereas the corresponding furyl analogs adopt an s-cis conformation exclusively [1]. This conformational divergence arises from differential heteroatom electronic effects and influences π-conjugation geometry, which in turn modulates photochemical and biological recognition properties.

Conformational Preference
Head-to-head
s-trans (thienyl)
vs s-cis (furyl/phenyl)
Conformation may influence binding geometry and packing
¹H NMR/NOE in solution
Conformational analysis NMR spectroscopy Molecular modeling Heterocyclic chemistry

2-Thienyl Acrylic Acid Application Scenarios


Rapid-Imaging Photoresist and Printing Plate Formulation

Based on the 7× photosensitivity enhancement over sensitized polyvinyl cinnamate and 3× over furylacrylate polymers [1], 2-thienyl acrylic acid is the monomer of choice for developing next-generation photoresists requiring reduced exposure times or lower-intensity UV sources. Procurement priority applies to R&D programs targeting high-throughput lithography, printed circuit board patterning, and flexographic printing plates where imaging speed directly impacts manufacturing economics [1].

Crystal Engineering and Tunable Solid-State Photochemistry

The dimorphism of β-2-thienylacrylic acid—enabling access to either polymerization (stable form) or clean dimerization (metastable form)—provides a unique platform for solid-state photochemical studies and crystal engineering [2]. Researchers developing photo-patternable crystalline materials or studying topochemical principles should prioritize this compound over the monomorphic furyl analog, which yields only mixed oligomer/dimer outputs [2].

Cytochrome P450 Mechanistic and Biocatalysis Studies

For enzymologists investigating plant CYP73A1 (cinnamate 4-hydroxylase) substrate recognition or developing P450-based biocatalytic hydroxylation systems, 2-thienyl acrylic acid offers a metabolically competent substrate scaffold, unlike the fluorinated phenyl analog which acts as a dead-end inhibitor [3]. This compound enables turnover-dependent studies including product profiling, kinetic isotope effect measurements, and active-site orientation mapping by paramagnetic NMR [3].

Dermatophyte-Targeted Antifungal Lead Optimization

Given the 1.56 μg/mL MIC of the α-isocyano derivative against Trichophyton mentagrophytes [4], medicinal chemistry teams pursuing topical or systemic antifungal agents for dermatophyte infections should prioritize 2-thienyl acrylic acid as a validated core scaffold. The thienyl moiety confers enhanced potency relative to phenyl-substituted α-isocyanoacrylates, providing a structure-activity relationship (SAR) starting point for further analog development [4].

Application
Selection Property
Validation Focus
Photoresist and printing plate R&D
Photosensitivity monomer context
Crosslinking speed vs cinnamate/furan benchmarks
Crystal engineering and solid-state photoreactivity
Polymorph-dependent reactivity
Phase-pure crystal form selection and irradiation conditions
Plant P450 mechanistic and biocatalysis studies
CYP73A1 substrate turnover competence
Substrate vs. inhibitor behavior; product profiling
Antifungal lead optimization (dermatophyte)
Thienyl scaffold derivatization context
MIC screening; SAR around α-isocyanoacrylate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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